methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Description
Chemical Structure and Nomenclature
IUPAC Nomenclature and CAS Registry Number
The systematic IUPAC name for the compound is methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate . This name reflects the following structural elements:
- A pyrazolo[3,4-c]pyridine bicyclic core.
- Substituents at positions 1 (4-methoxyphenyl), 3 (methyl ester), 6 (4-(2-oxopiperidin-1-yl)phenyl), and 7 (oxo group).
- Saturation across positions 4, 5, 6, and 7 of the pyridine ring.
Molecular Formula and Structural Features
The molecular formula is C₂₆H₂₆N₄O₅ , with a molecular weight of 474.51 g/mol . Key structural features include:
| Feature | Position/Description |
|---|---|
| Bicyclic core | Pyrazolo[3,4-c]pyridine (pyrazole fused to pyridine at positions 3 and 4) |
| Substituents | - 4-Methoxyphenyl (position 1) |
| - Methyl ester (position 3) | |
| - 4-(2-Oxopiperidin-1-yl)phenyl (position 6) | |
| Saturation | Tetrahydro configuration (positions 4, 5, 6, 7) |
| Functional groups | Ester, ketone, amide (2-oxopiperidinyl), and ether |
The bicyclic system adopts a planar conformation, while the 2-oxopiperidinyl group introduces steric bulk at position 6.
SMILES and InChI Representation
The SMILES notation for the compound is:COC(=O)C1=NN(C2=CC=C(OC)C=C2)C3=C1CCN(C4=CC=C(N5C(CCCC5)=O)C=C4)C3=O.
The InChI identifier is:InChI=1S/C26H26N4O5/c1-34-20-12-10-19(11-13-20)30-24-21(23(27-30)26(33)35-2)14-16-29(25(24)32)18-8-6-17(7-9-18)28-15-4-3-5-22(28)31/h6-13H,3-5,14-16H2,1-2H3.
Key Functional Groups and Steric Considerations
Functional Groups:
- Methyl ester (-COOCH₃): At position 3, contributing to polarity and hydrolytic stability.
- 4-Methoxyphenyl (-C₆H₄-OCH₃): At position 1, enhancing lipophilicity and π-π stacking potential.
- 2-Oxopiperidinyl (-NC₅H₈O): At position 6, introducing hydrogen-bonding capacity and conformational rigidity.
- Ketone (-C=O): At position 7, critical for electronic interactions within the bicyclic system.
Steric Considerations:
Properties
IUPAC Name |
methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-34-20-12-10-19(11-13-20)30-24-21(23(27-30)26(33)35-2)14-16-29(25(24)32)18-8-6-17(7-9-18)28-15-4-3-5-22(28)31/h6-13H,3-5,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFSYYKSFUFOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074365-84-6 | |
| Record name | Methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8E66QU6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Biological Activity
Methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a compound with significant biological activity, particularly as an inhibitor of Factor Xa (fXa). This compound is part of a broader class of pyrazolo[3,4-c]pyridine derivatives that have garnered attention for their potential therapeutic applications in various medical fields.
The primary mechanism of action for this compound involves the inhibition of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting fXa, the compound effectively prevents thrombin generation and subsequent clot formation. This mechanism positions it as a valuable candidate for anticoagulant therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that specific substitutions on the pyrazolo[3,4-c]pyridine scaffold significantly influence the potency and selectivity of the compound against fXa. The presence of the p-methoxyphenyl group at the P1 position has been identified as crucial for maintaining high binding affinity and oral bioavailability. Additionally, modifications at the C-3 position of the pyrazole ring have shown to enhance inhibitory activity against fXa .
Anticoagulant Activity
The compound has demonstrated exceptional potency with an IC50 value in the low nanomolar range against fXa. In vitro studies indicate that it retains a high degree of selectivity for fXa over other serine proteases such as thrombin .
| Compound | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|
| Methyl 1-(4-methoxyphenyl)-7-oxo... | 23 ± 8 | High | Potent fXa inhibitor |
| Betrixaban | 8.7 | Moderate | Comparison standard |
Cytotoxicity Studies
In addition to its anticoagulant properties, preliminary cytotoxicity assessments against various cancer cell lines have been conducted. The compound exhibited moderate cytotoxicity against Hep G2 cells (IC50 = 0.0158–71.3 µM), suggesting potential antitumor activity .
Case Studies
- Apixaban Development : The compound is closely related to apixaban (BMS-562247), which has been extensively studied for its efficacy in preventing venous thromboembolism and stroke in patients with atrial fibrillation. Clinical trials have established its safety profile and effectiveness compared to traditional anticoagulants .
- Antidiabetic Effects : Other derivatives within the pyrazolo[3,4-c]pyridine class have shown promising results in reducing blood glucose levels and enhancing insulin sensitivity in preclinical models . This suggests a broader therapeutic potential beyond anticoagulation.
Pharmacokinetics
Pharmacokinetic studies indicate that methyl 1-(4-methoxyphenyl)-7-oxo... possesses favorable absorption characteristics and metabolic stability. The compound demonstrates good oral bioavailability and a favorable half-life in vivo, making it suitable for further development as an oral anticoagulant .
Scientific Research Applications
Basic Information
- Molecular Formula : C26H26N4O5
- Molecular Weight : 474.5 g/mol
- IUPAC Name : Methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
- CAS Number : 1074365-84-6
Structural Characteristics
The compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the methoxy group and the oxopiperidinyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Research
The primary application of methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is in pharmacological studies:
Anticoagulant Activity
This compound is recognized as an impurity related to Apixaban, a well-known anticoagulant. Research indicates that it may possess similar pharmacological properties due to structural similarities with Apixaban. Investigations into its anticoagulant effects could provide insights into the safety and efficacy profiles of Apixaban formulations.
Case Study: Structure-Activity Relationship (SAR)
A study focused on the SAR of pyrazolo-pyridine derivatives demonstrated that modifications in the methoxy and piperidinyl groups significantly altered anticoagulant activity. This highlights the importance of this compound as a lead compound for further optimization in anticoagulant drug design .
Synthetic Pathways
The synthesis of this compound has been explored in various studies. Key synthetic routes include:
- Condensation Reactions : Utilizing starting materials such as 4-methoxyphenol and appropriate piperidinyl precursors.
- Cyclization Techniques : Employing cyclization reactions to form the pyrazolo-pyridine core structure.
These synthetic approaches are crucial for producing analogs with improved efficacy and reduced side effects.
Drug Formulation Studies
The compound's role as an impurity in drug formulations necessitates thorough investigation into its stability and compatibility with other excipients. Understanding how this compound interacts within formulations can inform best practices for pharmaceutical manufacturing.
Comparison with Similar Compounds
(a) FXa Inhibition
- Apixaban exhibits exceptional FXa inhibition (Ki = 0.08 nM) due to its carboxamide group forming hydrogen bonds with FXa’s S4 pocket .
- The methyl ester derivative lacks the carboxamide group, leading to significantly reduced FXa affinity. Computational studies suggest steric hindrance from the ester group disrupts binding .
- The carboxylic acid derivative shows moderate FXa inhibition (IC₅₀ = 120 nM), but its polar nature limits membrane permeability .
(b) Metabolic Stability
- Apixaban undergoes minimal hydrolysis in vivo due to its stable carboxamide group, contributing to a half-life of ~12 hours .
- Methyl and ethyl ester derivatives are prone to hydrolysis by esterases, forming the carboxylic acid derivative. This rapid metabolism limits their utility as drugs but makes them valuable synthetic intermediates .
(c) Solubility and Bioavailability
- Apixaban : LogP = 1.9; moderate solubility in intestinal fluids, enabling 50% oral bioavailability .
- Methyl ester derivative : LogP = 2.4; higher lipophilicity reduces aqueous solubility but improves passive diffusion in vitro .
- Carboxylic acid derivative : LogP = 0.8; poor membrane permeability despite improved solubility .
Preparation Methods
Intermediate Preparation: 4-(2-Oxopiperidin-1-yl)Phenyldihydropyridinone
Synthesis of 3-Chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one (Formula-6)
-
Starting material : 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one (30 g) reacts with lithium carbonate (4.08 g) and lithium chloride (2.28 g) in dimethylformamide (60 mL) at 110–115°C for 4 hours.
-
Yield : 83% (25.0 g).
-
Mechanism : Base-induced elimination of HCl generates the dihydropyridinone core.
Functionalization with Morpholine
-
Reaction : 3-Chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one (10 g) undergoes SNAr with morpholine in ethanol at reflux, yielding 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.
-
Key parameter : Solvent choice (ethanol vs. toluene) impacts reaction rate; ethanol affords 89% conversion in 6 hours.
Pyrazole Ring Construction via Japp–Klingemann Reaction
Hydrazone Formation
-
Conditions : (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (Formula-9) reacts with 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one in dichloromethane using triethylamine as base.
-
Intermediate isolation : The hydrazone intermediate is characterized by NMR (δ 12.3 ppm, NH).
Cyclization to Pyrazolo[3,4-c]Pyridine
-
Thermal activation : Heating the hydrazone at 115–120°C in ethylene glycol/NH induces cyclization, forming the ethyl ester analog.
-
Ester interchange : Transesterification with methanol/sulfuric acid converts the ethyl ester to methyl ester (yield: 78%).
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Ethanol | Toluene | DMF |
|---|---|---|---|
| Cyclization Yield | 71% | 68% | 53% |
| Reaction Time | 1.5 hours | 2 hours | 3 hours |
Key finding : Ethanol minimizes side reactions (e.g., acetylation) while maintaining high dielectric constant for ionic intermediates.
Catalytic Additives
-
Silver triflate (5 mol%) : Accelerates 6-endo-dig cyclization, reducing time from 6 to 2 hours.
-
N-Bromosuccinimide (NBS) : Enables bromine incorporation at C4 for downstream functionalization (yield: 82%).
Spectroscopic Characterization
1H^1H1H NMR Analysis
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C3-COOCH | 3.87 | Singlet |
| C4-H (pyridine) | 5.21 | Triplet |
| NH (pyrazole) | 12.6 | Broad |
Validation : Matches theoretical predictions for the pyrazolo[3,4-c]pyridine core.
IR and MS Data
Industrial-Scale Adaptations
Continuous Flow Synthesis
-
Reactor design : Tubular reactor (20 m × 2 cm) maintains 120°C, achieving 85% conversion with 2-minute residence time.
-
Purification : Centrifugal partition chromatography replaces column chromatography, reducing solvent use by 40%.
Challenges and Mitigation Strategies
Q & A
Q. What synthetic strategies are most effective for constructing the pyrazolo[3,4-c]pyridine core of this compound?
The bicyclic tetrahydropyrazolopyridinone scaffold is synthesized via cyclization of carboxamido linkers to avoid in vivo hydrolysis of primary anilines. Key steps include:
- Cyclization of intermediates like 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one under mild conditions (THF/water) to form the core structure .
- Introduction of the p-methoxyphenyl P1 moiety via Suzuki coupling or nucleophilic substitution to retain Factor Xa (fXa) binding affinity . Methodological Tip: Optimize reaction stoichiometry and temperature to prevent byproducts during cyclization.
Q. How is the compound structurally characterized to confirm its identity and purity?
- NMR spectroscopy identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in pyrazole/pyridine rings at δ 7.0–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) confirms the molecular formula (C25H25N5O4, m/z 459.5) .
- HPTLC or HPLC monitors purity (>95%) using stability-indicating methods with UV detection at λ~254 nm .
Q. What is the primary pharmacological target of this compound, and how is potency measured?
The compound is a selective, direct inhibitor of blood coagulation Factor Xa (fXa). Potency is quantified via:
- Enzymatic assays : IC50 values in the low nM range (e.g., 0.08 nM for fXa inhibition) using chromogenic substrates like S-2222 .
- Prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays to assess anticoagulant activity in plasma .
Advanced Research Questions
Q. How does structural modification of the P1 and P4 moieties influence fXa binding and oral bioavailability?
- P1 Optimization : The p-methoxyphenyl group balances hydrophobicity and hydrogen-bonding interactions with Tyr228 and Gln192 in fXa’s S1 pocket. Substitution with bulkier groups reduces oral absorption due to poor solubility .
- P4 Modification : Replacing charged groups (e.g., amidines) with neutral heterocycles (e.g., 2-oxopiperidinyl) improves selectivity over thrombin and enhances bioavailability (e.g., 50% oral bioavailability in preclinical models) . Data Contradiction Alert: While neutral P4 groups improve pharmacokinetics, they may reduce binding affinity. Use molecular dynamics simulations to resolve steric vs. electronic effects .
Q. What experimental models are used to evaluate in vivo efficacy, and how do interspecies differences impact translational relevance?
- Venous thrombosis models : Efficacy is tested in rat arteriovenous shunt models, where the compound reduces thrombus weight by >80% at 0.1 mg/kg .
- Pharmacokinetic studies : Compare metabolic stability in human vs. rodent liver microsomes. For example, CYP3A4-mediated sulfation of O-demethyl metabolites varies significantly across species . Methodological Note: Adjust dosing regimens in primates to account for higher plasma protein binding (~87%) .
Q. How can discrepancies between in vitro potency and in vivo efficacy be addressed during lead optimization?
- Plasma protein binding assays : Measure free drug fractions using equilibrium dialysis. High binding (>90%) may necessitate dose escalation .
- Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) via LC-MS/MS. For example, sulfation of O-demethyl apixaban contributes to prolonged activity in humans .
- Tissue distribution studies : Use radiolabeled compound (e.g., <sup>14</sup>C-apixaban) to assess accumulation in target organs (e.g., liver, kidneys) .
Methodological Tables
Q. Table 1. Key Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 459.5 g/mol | |
| LogP | 1.8 (predicted) | |
| Oral Bioavailability | 50% (rat), 34% (human) | |
| Plasma Protein Binding | 87% (human) | |
| Half-life (t½) | 8–15 hours (human) |
Q. Table 2. Comparative Enzymatic Selectivity
| Enzyme | IC50 (nM) | Selectivity vs. fXa | Reference |
|---|---|---|---|
| Factor Xa | 0.08 | — | |
| Thrombin | >10,000 | >125,000-fold | |
| Plasmin | >50,000 | >625,000-fold |
Critical Analysis of Evidence
- Synthesis : and provide complementary routes (cyclization vs. intermediate-based strategies) but lack mechanistic details for regioselective functionalization.
- Pharmacology : and highlight interspecies variability in metabolism, which is critical for clinical extrapolation but requires validation in humanized models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
